![molecular formula C12H9N3O B2918820 5-苯基吡唑并[1,5-A]嘧啶-7-醇 CAS No. 874764-64-4](/img/structure/B2918820.png)

5-苯基吡唑并[1,5-A]嘧啶-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

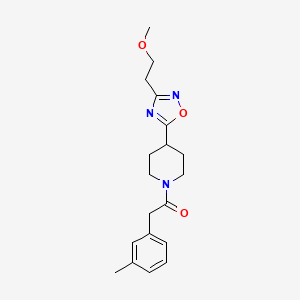

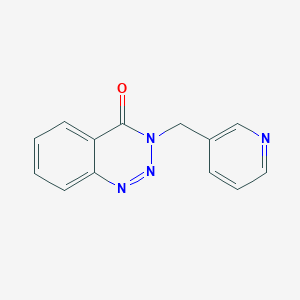

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is a chemical compound with the molecular formula C12H9N3O . It belongs to the class of organic compounds known as pyrazolopyrimidines, which are compounds containing a pyrazolopyrimidine skeleton, consisting of a pyrazole fused to a pyrimidine .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Dong et al. designed a method to functionalize 5-ethynylpyrazolo[1,5-a]pyrimidine with the alkyl bromide .Molecular Structure Analysis

The molecular structure of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL shows that the phenyl ring is not coplanar with the pyrimidine ring . The InChI code for this compound is 1S/C12H9N3O/c16-12-8-10 (9-4-2-1-3-5-9)14-11-6-7-13-15 (11)12/h1-8,14H .Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is a powder with a molecular weight of 211.22 . It has a melting point of 298-300°C .科学研究应用

抗炎特性

已合成结构上与5-苯基吡唑并[1,5-A]嘧啶-7-醇相关的化合物,并对其抗炎特性进行了评估。Auzzi et al. (1983) 的一项研究发现,某些吡唑并[1,5-a]嘧啶表现出显着的抗炎活性,而没有溃疡生成活性,表明具有更安全的抗炎药物的潜力 (Auzzi et al., 1983)。

亲电取代和化学合成

Atta (2011) 探索了新型吡唑并[1,5-c]-1,2,4-三唑并[4,3-a]嘧啶的合成和亲电取代,提供了对化学行为的见解以及创造具有各种应用的不同化合物的潜力 (Atta, 2011)。

对磷酸二酯酶的抑制活性

Dumaitre 和 Dodic (1996) 报告了一系列 6-苯基吡唑并[3,4-d]嘧啶酮,它们是 cGMP 特异性磷酸二酯酶的特异性抑制剂,显示出治疗高血压的潜力 (Dumaitre & Dodic, 1996)。

抗肿瘤、抗菌和抗氧化活性

Farag 和 Fahim (2019) 对新型吡唑和嘧啶衍生物的合成进行了研究,证明了对 MCF-7 细胞系的优异体外抗肿瘤活性,以及抗菌和抗氧化活性。这项研究突出了这些化合物在开发新的治疗剂中的潜力 (Farag & Fahim, 2019)。

认知障碍治疗

Li 等人。(2016) 发现了磷酸二酯酶 1 (PDE1) 的有效且选择性的抑制剂,该抑制剂在体内对治疗与精神分裂症和阿尔茨海默病相关的认知缺陷方面显示出疗效,指出了神经系统疾病治疗的新方向 (Li et al., 2016)。

作用机制

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrimidine derivatives have been found to have a high impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been associated with significant photophysical properties . This suggests that they may interact with their targets in a way that affects the photophysical properties of the system.

Biochemical Pathways

Similar compounds have been found to affect the concentration of camp and cgmp in vivo, which are important secondary messengers in the body . Imbalances in these messengers can lead to a variety of diseases .

Pharmacokinetics

The compound is described as a powder at room temperature , which could potentially influence its absorption and distribution in the body.

Result of Action

Similar compounds have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may have similar effects.

Action Environment

It’s worth noting that the compound is stable at room temperature , which suggests that it may be relatively stable under a variety of environmental conditions.

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL belongs, have shown significant enzymatic inhibitory activity . This suggests that 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL may interact with various enzymes and proteins, influencing biochemical reactions.

Cellular Effects

Some pyrazolo[1,5-a]pyrimidine derivatives have shown anticancer potential , suggesting that 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL might also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that some pyrazolo[1,5-a]pyrimidine derivatives can inhibit CDK2, a protein kinase involved in cell cycle regulation . This suggests that 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Some pyrazolo[1,5-a]pyrimidines have shown significant photophysical properties , suggesting that 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL might also exhibit changes in its effects over time.

属性

IUPAC Name |

5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-8-10(9-4-2-1-3-5-9)14-11-6-7-13-15(11)12/h1-8,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCBMSUTIBMISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2918738.png)

![14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2918741.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2918743.png)

![2,5-dichloro-N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2918749.png)

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate](/img/structure/B2918755.png)

![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2918760.png)